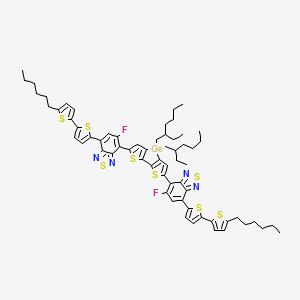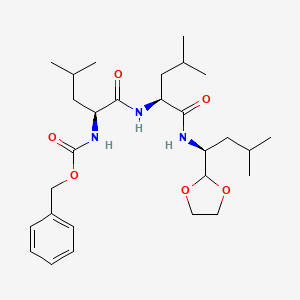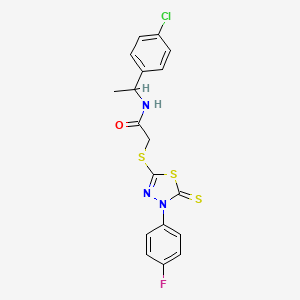
1,2-Difluoro-3,4-diiodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Difluoro-3,4-diiodobenzene: is an organic compound with the molecular formula C6H2F2I2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two by iodine atoms
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the diazotization of 1,2-difluoroaniline followed by iodination. The reaction typically requires hydrochloric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to introduce the iodine atoms .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions: 1,2-Difluoro-3,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where the iodine atoms are replaced by carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atoms are replaced by aryl groups.
科学研究应用
1,2-Difluoro-3,4-diiodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,2-difluoro-3,4-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds are relatively weak and can be readily broken to form reactive intermediates. The fluorine atoms can influence the reactivity of the compound by stabilizing negative charges through inductive effects. This makes the compound a versatile intermediate in various organic synthesis reactions .
相似化合物的比较
Similar Compounds:
- 1,2-Difluoro-4,5-diiodobenzene
- 2,3-Difluoro-1,4-diiodobenzene
- 1,2-Difluoro-3,4-dinitrobenzene
Comparison: 1,2-Difluoro-3,4-diiodobenzene is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This arrangement can lead to different reactivity and selectivity in chemical reactions compared to its isomers and other halogenated benzene derivatives .
属性
分子式 |
C6H2F2I2 |
|---|---|
分子量 |
365.89 g/mol |
IUPAC 名称 |
1,2-difluoro-3,4-diiodobenzene |
InChI |
InChI=1S/C6H2F2I2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |
InChI 键 |
MHUSCKVTNWMBPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)F)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








